Unii-M8R6eta52F
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Overview
Description
Pirotinib is an orally administered irreversible dual pan-ErbB receptor tyrosine kinase inhibitor developed for the treatment of advanced solid tumors with overexpression of human epidermal growth factor receptor 2 (HER2), including breast cancer . It has shown significant efficacy in treating HER2-positive advanced or metastatic breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pirotinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the cyano group, and subsequent functionalization to achieve the final product. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of pirotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Pirotinib undergoes various chemical reactions, including:
Oxidation: Pirotinib can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on pirotinib.
Substitution: Pirotinib can undergo substitution reactions, particularly at the quinoline core, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pirotinib can lead to the formation of quinoline oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
Pirotinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of quinoline derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a tool for studying HER2-related mechanisms.
Mechanism of Action
Pirotinib exerts its effects by binding covalently to the ATP-binding site of the intracellular kinase domain of HER receptors. This inhibits the autophosphorylation of the homodimers and heterodimers of HER, thereby blocking the Ras/Raf/MEK/MAPK and PI3K/Akt signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in HER2-positive cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor targeting HER2 and epidermal growth factor receptor.
Neratinib: An irreversible tyrosine kinase inhibitor targeting HER2.
Tucatinib: A selective tyrosine kinase inhibitor targeting HER2.
Uniqueness of Pirotinib
Pirotinib is unique due to its irreversible binding to the HER receptors, which leads to prolonged inhibition of the signaling pathways. This results in more effective tumor control compared to reversible inhibitors like lapatinib . Additionally, pirotinib has shown better penetration of the blood-brain barrier, making it effective in treating brain metastases in HER2-positive breast cancer patients .
Properties
CAS No. |
1363358-86-4 |
---|---|
Molecular Formula |
C27H29ClFN5O2 |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[(7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy]quinazolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C27H29ClFN5O2/c1-3-25(35)33-23-11-19-22(30-16-31-26(19)32-18-4-5-21(29)20(28)10-18)12-24(23)36-15-17-13-27(14-17)6-8-34(2)9-7-27/h3-5,10-12,16-17H,1,6-9,13-15H2,2H3,(H,33,35)(H,30,31,32) |
InChI Key |
KJBZQIKLKWQVLL-UHFFFAOYSA-N |
SMILES |
CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)COC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)NC(=O)C=C |
Origin of Product |
United States |
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